molecular formula C11H18N2 B1612768 N-(2,5-dimethylbenzyl)ethane-1,2-diamine CAS No. 953072-19-0

N-(2,5-dimethylbenzyl)ethane-1,2-diamine

Cat. No. B1612768
CAS RN: 953072-19-0
M. Wt: 178.27 g/mol
InChI Key: WDIGBKPGLDADBU-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylbenzyl)ethane-1,2-diamine is a biochemical used for proteomics research . It has a molecular formula of C11H18N2 and a molecular weight of 178.27 .


Molecular Structure Analysis

The molecular structure of N-(2,5-Dimethylbenzyl)ethane-1,2-diamine consists of a central ethane-1,2-diamine moiety, with a dimethylbenzyl group attached to one of the nitrogen atoms . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

N-(2,5-Dimethylbenzyl)ethane-1,2-diamine has a molecular formula of C11H18N2 and a molecular weight of 178.27 . No additional physical or chemical properties are provided in the search results.

Scientific Research Applications

Alzheimer's Disease Therapy

N-(2,5-Dimethylbenzyl)ethane-1,2-diamine and its derivatives have been explored for potential therapeutic applications in Alzheimer's disease (AD). Glycosylated tetrahydrosalens, including derivatives of N,N'-bis(2-hydroxybenzyl)-ethane-1,2-diamine, have shown promise in vitro for their ability to disrupt aberrant metal-peptide interactions involved in AD's etiology. These compounds demonstrated significant affinity for metal ions, competing with the amyloid-beta peptide for Cu, Zn, and Fe in the brain, which are hypothesized to play a crucial role in AD. They have also been found to be potent antioxidants and were prepared as metal-binding prodrugs to improve solubility and enhance brain uptake, demonstrating general feasibility for this therapeutic strategy (Storr et al., 2009).

Molecular Recognition and Catalysis

N-(2,5-Dimethylbenzyl)ethane-1,2-diamine and related compounds have found applications in molecular recognition and catalysis. Nickel(II) complexes of tripodal 4N ligands, including derivatives of ethane-1,2-diamine, have been studied as catalysts for alkane oxidation using m-CPBA as an oxidant. These studies have highlighted the influence of ligand stereoelectronic effects on catalytic activity and selectivity, demonstrating the potential of these complexes in fine chemical synthesis (Balamurugan et al., 2011).

Corrosion Inhibition

Research has also extended to the field of materials science, where cadmium(II) Schiff base complexes of N,N-dimethyl-N'-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine and similar ligands have been synthesized and evaluated for their corrosion inhibition properties on mild steel. These complexes have shown promise as protective agents in corrosive environments, offering a potential bridge between coordination chemistry and corrosion engineering (Das et al., 2017).

properties

IUPAC Name

N'-[(2,5-dimethylphenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9-3-4-10(2)11(7-9)8-13-6-5-12/h3-4,7,13H,5-6,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIGBKPGLDADBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608594
Record name N~1~-[(2,5-Dimethylphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylbenzyl)ethane-1,2-diamine

CAS RN

953072-19-0
Record name N1-[(2,5-Dimethylphenyl)methyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953072-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-[(2,5-Dimethylphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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